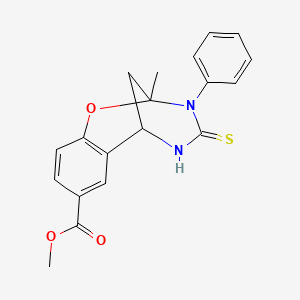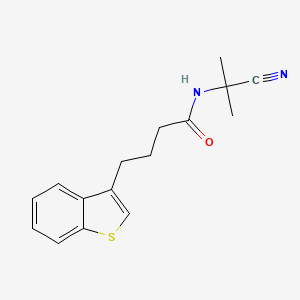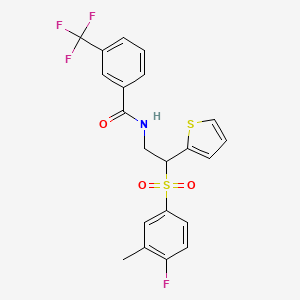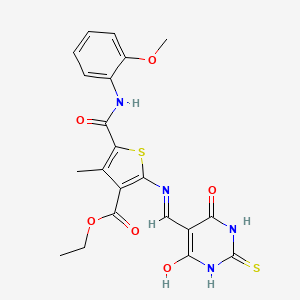
2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The compound features in the broader family of 1,3,4-oxadiazoles and pyrimidine derivatives, known for their diverse applications in the synthesis of novel materials and biological activities. Specifically, derivatives similar to this compound have been synthesized through various chemical reactions, offering insights into their structural characteristics and potential utility in materials science and medicinal chemistry. For instance, the synthesis of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and derivatives showcases the compound's relevance in generating materials with specific optical properties, which could be significant for developing novel photoluminescent materials or electronic devices (Hughes et al., 2004).
Antimicrobial and Antifungal Effects
Compounds with a similar structural framework exhibit antimicrobial and antifungal activities, suggesting potential applications in developing new therapeutic agents. For example, derivatives containing pyrimidine structures have demonstrated significant antifungal effects against various fungi species, indicating the chemical's promise in creating effective antifungal treatments (Jafar et al., 2017).
Antitumor and Cytotoxic Agents
Research into pyrimidine-bearing 1,3,4-oxadiazole derivatives has uncovered their potential as cytotoxic agents, providing a foundation for developing novel anticancer drugs. These compounds have shown considerable cytotoxic activity against specific cancer cell lines, indicating the compound's relevance in cancer research and the potential for therapeutic applications (Kaya et al., 2016).
Antioxidant Activity
The synthesis of novel thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole has highlighted these compounds' significant antioxidant properties. Such findings suggest the compound's utility in developing antioxidant agents that could mitigate oxidative stress, a factor in numerous diseases and aging processes (Kotaiah et al., 2012).
Anti-Inflammatory and Analgesic Properties
Further extending its potential applications, related pyrimidine and 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory and analgesic effects. Such studies underscore the compound's relevance in designing new medications to alleviate pain and reduce inflammation, crucial aspects of many medical treatments (Faheem, 2018).
Properties
IUPAC Name |
2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)17-10-8-15(9-11-17)22-27-21(31-28-22)14-32-23-25-19(13-20(29)26-23)16-6-5-7-18(12-16)30-4/h5-13H,14H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWQPHOWYOPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)


![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)



![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)

